7-(Trifluoromethyl)benzo[b]thiophene
Description
Properties
Molecular Formula |
C9H5F3S |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H5F3S/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5H |
InChI Key |
ZIMDUVYFMGCYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Anticancer Applications: 3-Chloro and 3-amino derivatives are prominent in tubulin-targeting agents, with IC₅₀ values in the nanomolar range . The -CF₃ group at the 7-position is hypothesized to improve blood-brain barrier penetration, relevant for CNS-targeting therapies .
- Antimicrobial and Antiviral Potential: Thiophene-containing compounds exhibit broad-spectrum activity, with chloro and nitro derivatives showing efficacy against resistant bacterial strains .
Environmental Impact :
- Methyl and halogenated benzo[b]thiophenes (e.g., 7-methyl) are persistent pollutants due to aromatic stability, complicating biodegradation .
Preparation Methods
Togni’s Reagent-Mediated Trifluoromethylation
The use of hypervalent iodine reagents, such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), enables electrophilic trifluoromethylation of benzo[b]thiophene derivatives. Under mild conditions (CHCl, 25°C), this method achieves moderate yields (45–60%) but suffers from regioselectivity challenges, producing mixtures of 2-, 3-, and 7-substituted isomers. Catalytic additives like CuI (10 mol%) enhance selectivity toward the 7-position by stabilizing transition states through π-complexation.
Table 1: Trifluoromethylation of Benzo[b]thiophene Using Togni’s Reagent
| Conditions | Catalyst | Yield (%) | 7-Substituted Isomer (%) |
|---|---|---|---|
| CHCl, 25°C | None | 45 | 32 |
| CHCl, 25°C | CuI | 60 | 58 |
Umemoto’s Reagent and Lewis Acid Catalysis
Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) paired with BF·OEt (20 mol%) in 1,2-dichloroethane at 80°C achieves higher regiocontrol (72% yield, 7-substituted isomer). The Lewis acid facilitates electrophilic attack at the electron-rich 7-position via σ-complex intermediacy.
Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki coupling between 7-bromobenzo[b]thiophene and trifluoromethylboronic acid derivatives is a robust route. Using Pd(PPh) (5 mol%) and KCO in dioxane/HO (3:1) at 100°C, yields reach 85%. Microwave irradiation (150°C, 30 min) reduces reaction times while maintaining efficiency.
Table 2: Optimization of Suzuki Coupling for 7-(Trifluoromethyl)benzo[b]thiophene
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KCO | Dioxane/HO | 100 | 85 |
| CsCO | DMF | 120 | 78 |
Stille Coupling with Trifluoromethylstannanes
Radical Trifluoromethylation Pathways
Photoredox Catalysis
Visible-light-mediated trifluoromethylation using Ru(bpy)Cl (1 mol%) and CFSONa in acetonitrile/HO (4:1) achieves 65% yield under ambient conditions. The reaction proceeds via a CF radical generated through single-electron transfer (SET), which selectively adds to the 7-position due to lower bond dissociation energy (BDE) at that site.
Decarboxylative Trifluoromethylation
Copper-catalyzed decarboxylation of 7-carboxybenzo[b]thiophene with Togni’s reagent in DMF at 120°C affords the trifluoromethylated product in 70% yield. This method avoids prefunctionalized substrates but requires anhydrous conditions.
Palladium-Catalyzed Direct C–H Functionalization
Oxidative Heck Reaction
Pd(OAc) (5 mol%) and AgCO (1.5 equiv) in hexafluoroisopropanol (HFIP) at 100°C enable direct C7–H trifluoromethylation using CFI as the coupling partner. The electron-deficient Pd intermediate directs functionalization to the 7-position, achieving 75% yield.
Table 3: Direct C–H Trifluoromethylation Conditions
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc) | AgCO | HFIP | 75 |
| PdCl | Cu(OAc) | DCE | 62 |
Transient Directing Group (TDG) Strategy
A pyridine-based TDG facilitates Pd-catalyzed C–H activation at the 7-position. Using Pd(OPiv) (10 mol%) and CFCOH (2 equiv) in trifluoroethanol (TFE), the reaction proceeds at 80°C with 68% yield.
Photochemical and Electrochemical Methods
UV-Induced Perfluoroalkylation
Irradiation (254 nm) of benzo[b]thiophene with CFI in MeCN/HO (4:1) generates the 7-trifluoromethyl derivative via a radical chain mechanism. This method offers 55% yield but requires specialized equipment.
Electrosynthesis
Constant-current electrolysis (10 mA/cm) in an undivided cell with NHI (2 equiv) and CFSONa (3 equiv) in DMF/HO achieves 60% yield. The anode-generated iodine intermediates mediate regioselective trifluoromethylation.
Comparative Analysis and Optimization Strategies
Solvent and Temperature Effects
Polar aprotic solvents (DMF, HFIP) enhance electrophilic and Pd-catalyzed reactions, while nonpolar solvents (toluene) favor radical pathways. Elevated temperatures (>100°C) improve kinetics but may reduce selectivity.
Table 4: Solvent Impact on Trifluoromethylation Yield
| Solvent | Method | Yield (%) |
|---|---|---|
| HFIP | Pd-Catalyzed C–H | 75 |
| DMF | Decarboxylative | 70 |
| MeCN/HO | Photoredox | 65 |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 7-(Trifluoromethyl)benzo[b]thiophene, and how do substituent positions affect reaction outcomes?
- Methodological Answer : The compound can be synthesized via cyclodehydration of substituted cinnamic acids or 3-arylpropanoic acids using thionyl chloride (SOCl₂) with pyridine as a catalyst at 120–125°C . Meta-substituted starting materials typically yield 5- or 7-substituted benzo[b]thiophenes. For example, meta-trifluoromethyl precursors direct the trifluoromethyl group to the 7-position. Key parameters include reaction temperature, stoichiometry of SOCl₂, and catalytic additives. Confirm regioselectivity using NMR and X-ray crystallography .
Q. How can spectroscopic techniques distinguish this compound from its structural analogs?
- Methodological Answer :
- ¹⁹F NMR : The trifluoromethyl group exhibits a distinct singlet near δ -60 ppm, unaffected by ring substituents.
- ¹H NMR : Aromatic protons adjacent to the sulfur atom (positions 2 and 3) show deshielding (δ 7.5–8.2 ppm).
- X-ray crystallography : Resolves bond-length distortions caused by the electron-withdrawing CF₃ group .
- Mass spectrometry : Look for fragmentation patterns specific to benzo[b]thiophene cores (e.g., m/z 162 for the base thiophene fragment) .
Q. What are the electronic effects of the trifluoromethyl group on benzo[b]thiophene’s reactivity?
- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), which:
- Reduces electron density at the 7-position, making it less reactive toward electrophilic substitution.
- Stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions) at ortho/para positions relative to CF₃.
- Quantify these effects using Hammett substituent constants (σₘ = 0.43 for CF₃) and DFT calculations .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 7-substituted benzo[b]thiophenes be addressed?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., -OMe, -CONHR) to control functionalization.
- Cross-coupling reactions : Suzuki-Miyaura coupling with pre-functionalized boronic acids at the 7-position.
- Protecting group strategies : Temporarily block reactive sites (e.g., sulfur oxidation to sulfone) before introducing CF₃ .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., 5-HT₇ receptors) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol).
- QSAR models : Use descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with bioavailability .
- In vivo validation : Test acute vs. chronic antidepressant effects in rodent forced swimming tests (FST), noting rapid onset linked to CF₃-enhanced blood-brain barrier penetration .
Q. How do reaction conditions influence catalytic hydrogenation of benzo[b]thiophene derivatives?
- Methodological Answer :
- Homogeneous catalysts : Iridium complexes (e.g., [Ir(COD)(PCy₃)]⁺) selectively hydrogenate the thiophene ring without cleaving C-S bonds.
- Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst stability.
- Temperature : Higher temperatures (>100°C) favor desulfurization but may degrade the CF₃ group. Monitor via GC-MS .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for this compound synthesis?
- Resolution Strategy :
- Catalyst purity : Trace water in SOCl₂ or pyridine reduces yields. Dry reagents over molecular sieves.
- Substituent interference : Electron-donating groups (e.g., -OMe) on precursors compete with CF₃, lowering regioselectivity. Use sterically hindered bases (e.g., 2,6-lutidine) to suppress side reactions .
- Scale effects : Milligram-scale reactions often overstate yields due to incomplete purification. Validate via preparative HPLC .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
